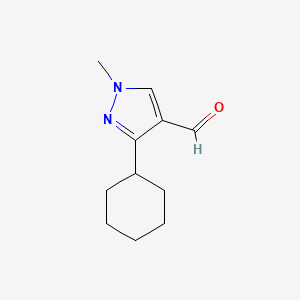

3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1157401-82-5) is a pyrazole derivative with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure features:

- 3-Cyclohexyl group: A bulky, lipophilic substituent that may influence solubility, membrane permeability, and binding interactions.

- 4-Carbaldehyde: A reactive site for further functionalization, such as condensation reactions to form hydrazones or Schiff bases.

Properties

IUPAC Name |

3-cyclohexyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZZPDWAOXTGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Hydrazones with Aldehydes (Vilsmeier-Haack or Similar Reactions)

One of the prominent methods involves the formation of pyrazole rings through condensation reactions of hydrazines with suitable aldehyde or ketone precursors. Specifically:

- Preparation of hydrazone intermediates from cyclohexyl ketones or aldehydes.

- Cyclization facilitated by reagents such as POCl₃ or DMF to generate the pyrazole core.

- Formylation at the 4-position using formylating agents like POCl₃/DMF or formyl chlorides to introduce the aldehyde group.

This approach is supported by the synthesis of substituted pyrazole-4-carbaldehydes via formylation of semicarbazones derived from cyclohexyl methyl ketones, as described in patent literature and heterocyclic synthesis reviews.

Multi-step Synthesis via Claisen Condensation and Ring Closure

Based on patent WO2014120397A1, an industrially viable route involves:

- Claisen condensation of ethyl difluoroacetate derivatives with trialkyl orthoformates to form β-keto esters.

- Ring closure with methylhydrazine in a two-phase system, under controlled temperature and pH, to form the pyrazole ring.

- Introduction of the aldehyde group at the 4-position through oxidation of the pyrazole intermediate, often using oxidants like sodium hypochlorite or hydrogen peroxide under alkaline conditions.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, a classical formylation method, is frequently employed:

- Reacting pre-formed pyrazoles with POCl₃/DMF at controlled temperatures (around 0°C to room temperature).

- This introduces the formyl group selectively at the 4-position, yielding the desired aldehyde.

This method is well-documented for pyrazole derivatives and is adaptable to substituted systems like cyclohexyl derivatives.

Alternative Routes: Oxidation of Pyrazole Precursors

Another route involves:

- Synthesis of the pyrazole core via cyclization of hydrazines with suitable ketones.

- Subsequent oxidation of methyl groups or other substituents at the 4-position to aldehydes using oxidants such as potassium permanganate or chromium-based reagents .

Key Reaction Conditions and Parameters

| Method | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Hydrazone cyclization | Cyclohexyl methyl ketone + hydrazine derivatives | 0°C to 25°C | 1-3 hours | Mild conditions, high selectivity |

| Claisen condensation | Ethyl difluoroacetate + trialkyl orthoformate | 50-80°C | 4-8 hours | High yield, scalable |

| Ring closure with methylhydrazine | Methylhydrazine + β-keto ester | -20°C to 0°C | 1-2 hours | Controlled temperature prevents side reactions |

| Formylation (Vilsmeier-Haack) | Pyrazole + POCl₃/DMF | 0°C to 25°C | 2-6 hours | Regioselective aldehyde formation |

| Oxidation | Pyrazole derivative + oxidant | 20°C to 50°C | 2-8 hours | Converts methyl to aldehyde |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazone cyclization + formylation | Cyclohexyl methyl ketone | Hydrazine derivatives, POCl₃/DMF | Mild, room temp | 70-85% | High regioselectivity, straightforward | Multi-step, requires purification |

| Claisen condensation + ring closure | Ethyl difluoroacetate derivatives | Trialkyl orthoformate, methylhydrazine | 50-80°C, controlled pH | 75-80% | High yield, scalable | Longer process, waste generation |

| Direct formylation | Pyrazole core | POCl₃/DMF | 0-25°C | 60-80% | Direct, efficient | Regioselectivity challenges |

Research Findings and Industrial Relevance

- Patents such as WO2014120397A1 and WO2017064550A1 describe optimized routes emphasizing cost-efficiency, safety, and high yield suitable for industrial manufacturing.

- Research articles highlight the importance of controlling reaction parameters, especially temperature and pH, to maximize regioselectivity and minimize by-products.

- Oxidation methods for methyl to aldehyde conversion are favored for their simplicity and high selectivity, especially when using mild oxidants.

Notes and Recommendations

- The cyclization of hydrazones remains the most versatile and widely adopted method for synthesizing pyrazole derivatives with aldehyde functionalities.

- Formylation via Vilsmeier-Haack is preferred for its regioselectivity and operational simplicity.

- For industrial scale-up, Claisen condensation followed by ring closure offers high yields and process robustness, albeit with waste management considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its pyrazole ring structure allows for various functional group modifications, making it versatile for synthesizing other derivatives.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Cyclization Reactions : Involving cyclohexyl hydrazine and appropriate ketones.

- Formylation Reactions : Utilizing Vilsmeier-Haack reagent to introduce the aldehyde group at the 4-position of the pyrazole ring.

These methods are crucial for producing derivatives with specific biological or chemical properties.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The compound interacts with biological targets through hydrogen bonding and other molecular interactions, which can modulate enzyme activities or receptor functions. This characteristic is significant for drug discovery initiatives targeting inflammatory diseases or infections.

Medicinal Chemistry

Lead Compound in Drug Discovery

Due to its biological activity, this compound is being explored as a lead compound in drug discovery. Its derivatives are being tested for efficacy against various therapeutic targets, particularly in the fields of oncology and infectious diseases.

Industrial Applications

Agrochemicals Development

The compound is also utilized in the agrochemical industry. Its derivatives have been linked to the development of new pesticides and herbicides. For example, certain pyrazole derivatives are known to act as insecticides by targeting specific receptors in pests, thereby providing an effective means of pest control without harming beneficial insects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control compounds, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Drug Development

In a series of experiments aimed at developing anti-inflammatory drugs, derivatives of this compound were synthesized and tested. Results showed promising anti-inflammatory activity in animal models, suggesting further exploration could yield effective therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile synthesis routes available |

| Biology | Antimicrobial & anti-inflammatory agents | Effective against various bacterial strains |

| Medicine | Lead compound in drug discovery | Potential for treating inflammatory diseases |

| Industry | Development of agrochemicals | Effective insecticides derived from derivatives |

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function. These interactions can influence pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Substituent Analysis and Structural Variations

The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at positions 1, 3, and 5. Key analogs include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity: The 3-cyclohexyl group increases logP compared to phenyl (e.g., 3-cyclohexyl: logP ~3.5 vs.

- Thermal Stability : Chlorinated derivatives (e.g., 5-chloro-3-methyl-1-phenyl) exhibit higher thermal stability (mp >150°C) due to halogen-induced intermolecular forces , whereas the cyclohexyl group may lower melting points.

- Synthetic Routes : Most analogs, including the target compound, are synthesized via Vilsmeier-Haack reactions , though cyclohexyl introduction may require specialized reagents (e.g., cyclohexyl Grignard) .

Biological Activity

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. With the molecular formula , this compound has garnered interest in medicinal chemistry due to its diverse applications, particularly in drug discovery and development.

The compound features a cyclohexyl group attached to a pyrazole ring, which influences its chemical reactivity and biological interactions. Its aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including bacteria and fungi. Studies have demonstrated its potential as an antimicrobial agent, comparable to standard antibiotics in efficacy .

- Anti-inflammatory Properties : This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. It may serve as a lead compound for developing anti-inflammatory drugs .

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, showing promise as an antitumor agent. Specific derivatives have been noted to inhibit tumor growth in vitro .

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Enzyme Inhibition : The aldehyde group can interact with enzymes involved in metabolic pathways, potentially leading to inhibition of their activity. This mechanism is significant in both antimicrobial and anti-inflammatory contexts.

- Receptor Modulation : The pyrazole ring can engage with different receptors, influencing cellular signaling pathways related to inflammation and cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Lacks cyclohexyl group | Reduced reactivity and antimicrobial activity |

| 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid | Oxidized form | Different chemical properties; potential anti-inflammatory effects |

| 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde | Present | Notable antimicrobial and anti-inflammatory properties |

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Testing : In vitro studies showed that this compound exhibited significant inhibition against bacterial strains such as E. coli and fungal strains like Aspergillus niger, with minimum inhibitory concentrations comparable to established antibiotics .

- Anti-inflammatory Studies : Research demonstrated that derivatives of this compound effectively inhibited COX enzymes in cellular models, suggesting a pathway for developing new anti-inflammatory medications .

- Antitumor Activity : A study evaluating the cytotoxic effects on cancer cell lines indicated that certain derivatives led to significant reductions in cell viability, supporting further exploration into its antitumor potential .

Q & A

Q. What are the established synthetic routes for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrazole carbaldehydes. Key steps include:

- Formylation : Reacting 3-cyclohexyl-1-methyl-1H-pyrazol-5(4H)-one with DMF and POCl₃ under reflux to introduce the aldehyde group .

- Optimization : Yield depends on solvent polarity (e.g., chloroform vs. DCM), stoichiometry of POCl₃, and reaction duration (typically 6–12 hours). Catalysts like K₂CO₃ may enhance nucleophilic substitution in subsequent derivatization steps .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for isolating high-purity product (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Cyclohexyl protons show multiplet splitting (δ 1.2–2.5 ppm) .

- ¹³C NMR : Aldehyde carbon resonates at δ 190–195 ppm; pyrazole ring carbons appear at δ 140–160 ppm .

- X-Ray Crystallography : Confirms spatial arrangement, e.g., dihedral angles between the pyrazole ring and cyclohexyl group (typically 45–60°) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-H aldehyde stretch at ~2800 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry?

- Lead Optimization : The aldehyde group enables Schiff base formation with amines, facilitating the development of antimicrobial and anticancer agents .

- Enzyme Inhibition : Acts as a Michael acceptor in covalent inhibition studies (e.g., targeting cysteine proteases) .

- Heterocycle Synthesis : Serves as a precursor for pyrazolo[1,5-a]pyrimidines and fused triazole hybrids via cyclocondensation .

Q. How does the reactivity of the aldehyde group compare to other pyrazole carbaldehydes?

The electron-withdrawing cyclohexyl group enhances electrophilicity at the aldehyde, enabling:

- Nucleophilic Additions : Faster reaction with hydrazines or hydroxylamines than unsubstituted analogs .

- Oxidation : Susceptible to oxidation to carboxylic acid derivatives under mild conditions (e.g., KMnO₄ in acetone) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Catalyst Screening : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce side reactions and improve atom economy .

- Solvent Engineering : Use toluene for improved reflux efficiency and easier azeotropic removal of water .

- Process Analytics : Implement in-line FTIR to monitor formylation progress and terminate reactions at >90% conversion .

Q. How do structural modifications (e.g., substituting cyclohexyl with aryl groups) alter biological activity?

- Case Study : Replacing cyclohexyl with 4-fluorophenyl increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroinflammation models .

- Contradictions : While 4-chlorophenyl analogs show potent antibacterial activity (MIC = 2 µg/mL), cyclohexyl derivatives exhibit superior antifungal profiles (MIC = 4 µg/mL) due to steric effects .

Q. What computational tools validate the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 Mpro via aldehyde-thiol interactions .

- QSAR Models : Hammett constants (σ = +0.23) correlate with anti-inflammatory IC₅₀ values (R² = 0.89) in COX-2 inhibition assays .

Q. What mechanistic insights explain its role in enzyme inhibition?

- Covalent Binding : The aldehyde forms a reversible thiohemiacetal adduct with catalytic cysteine residues (e.g., in cathepsin B), confirmed by LC-MS/MS .

- Kinetic Studies : Time-dependent inhibition (Kᵢ = 1.3 µM) suggests a two-step mechanism: rapid initial binding followed by slow conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.